3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine - 891120-83-5

3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-3432008
CAS Number: 891120-83-5
Molecular Formula: C18H13N5O2S
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation of hydrazinopyridazines with carboxylic acids or their derivatives: This method, often followed by a cyclization step, is frequently used to construct the triazole ring [, , ].
  • Reaction of hydrazinopyridazines with aldehydes or enaminones: This approach allows for the introduction of substituents on the triazole ring and can lead to the formation of pyrazole derivatives [, ].
  • Nucleophilic substitution reactions: This strategy can be employed to modify the substituents on the pyridazine ring, allowing for the exploration of structure-activity relationships [].
Molecular Structure Analysis

The molecular structure of triazolopyridazines consists of a fused triazole and pyridazine ring system. Substitutions on these rings influence the physicochemical properties and biological activities of the compounds. X-ray crystallography studies have been conducted to elucidate the three-dimensional structures of some triazolopyridazine derivatives, revealing important intermolecular interactions such as hydrogen bonding and π-π stacking [, , , ].

Chemical Reactions Analysis
  • Nucleophilic substitution: Halogen atoms or other good leaving groups on the pyridazine ring can be replaced by various nucleophiles, such as amines, alcohols, or thiols [].
Mechanism of Action
  • GABAergic activity: Some triazolopyridazines, like TPA023, act as selective agonists for GABAA receptors containing α2 and α3 subunits [, , , , , , , , , ]. This interaction with GABAA receptors is thought to underlie their anxiolytic and possibly anticonvulsant effects.
Applications
  • Anxiolytics: Compounds like TPA023 show promising anxiolytic activity in animal models, with the potential for reduced sedative side effects compared to traditional benzodiazepines [, , , , , , , , ].
  • Anticonvulsants: Some triazolopyridazines possess anticonvulsant activity [, , , ], suggesting potential for treating epilepsy.
  • Anticancer agents: Certain triazolopyridazines have demonstrated in vitro cytostatic activity against cancer cell lines [], warranting further investigation for potential anticancer applications.
  • Antimicrobial agents: A few triazolopyridazine derivatives have exhibited antifungal and antibacterial activities [, , ], indicating potential for developing new antimicrobial therapies.

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872)

    Compound Description: This compound, also known as CL 218872, is a triazolopyridazine derivative that has been investigated as a potential anxiolytic agent. [, ] It acts as an agonist at benzodiazepine binding sites of GABAA receptors. [, ] Research involving CL 218872 has focused on its synthesis, purification, characterization, and evaluation in various animal models for anxiolytic and sedative effects. [, , , ]

7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)

    Compound Description: TPA023 is another significant triazolopyridazine derivative that acts as a selective agonist for GABAA receptors containing α2 and α3 subunits. [, , , , , ] Its high affinity for these subtypes makes it a potential non-sedating anxiolytic agent. [, ] Studies have extensively investigated its binding affinity, efficacy, and pharmacological profile in various animal models. [, , , , , ]

6-Chloro-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[4,3-b]pyridazine (CMTP)

    Compound Description: CMTP, characterized by its 6-chloro and 3-[(4-methylphenoxy)methyl] substituents on the triazolo[4,3-b]pyridazine core, has been studied for its antioxidant properties. [] Its structure has been confirmed by single-crystal X-ray diffraction, and its potential antioxidant activity has been investigated through DFT calculations and molecular docking studies. []

6-Chloro-3-chloromethylene-7-methyl-1,2,4-triazolo[4,3-b]pyridazine

    Compound Description: This compound, characterized by its chlorine atoms at the 6- and 3-chloromethylene positions and a methyl group at the 7-position of the triazolo[4,3-b]pyridazine core, has been investigated for its structural properties. []

6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine

    Compound Description: This compound, featuring chlorine atoms at the 6- and 3-chloromethyl positions of the triazolo[4,3-b]pyridazine core, serves as a versatile starting material for synthesizing a range of derivatives. [] It undergoes nucleophilic substitution reactions, enabling the introduction of various substituents at the 3-position, leading to compounds with potentially diverse pharmacological properties. []

6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine

    Compound Description: This triazolopyridazine derivative features a chlorine atom at the 6-position and a 3-methylphenyl group at the 3-position. [] Its planar structure and intramolecular C—H⋯N hydrogen bond contribute to its unique structural properties. []

Properties

CAS Number

891120-83-5

Product Name

3-(benzylsulfanyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

3-benzylsulfanyl-6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C18H13N5O2S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C18H13N5O2S/c24-23(25)15-8-4-7-14(11-15)16-9-10-17-19-20-18(22(17)21-16)26-12-13-5-2-1-3-6-13/h1-11H,12H2

InChI Key

DTQGEPACJIPHIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.